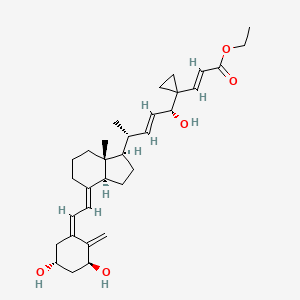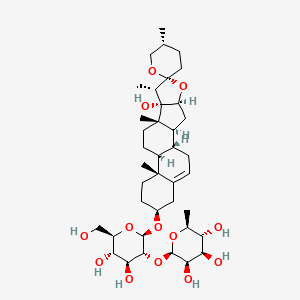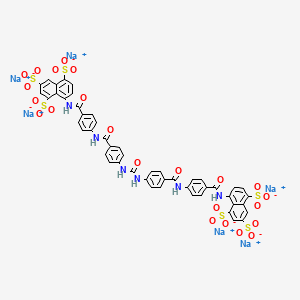![molecular formula C₂₇H₃₃N₃O₇S B1141374 2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid CAS No. 1356906-16-5](/img/structure/B1141374.png)
2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₃N₃O₇S and its molecular weight is 543.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Benzothiazepine Derivatives
Benzothiazepines, including the structural component found in the chemical name provided, are recognized for their diverse bioactivities in drug research. These compounds are integral in the development of new pharmacological agents due to their varied biological activities, such as coronary vasodilation, tranquilization, antidepressant, and antihypertensive effects. Benzothiazepine derivatives are particularly notable for their role as calcium channel blockers, highlighting their importance in cardiovascular and neural therapeutic applications. The review of their pharmacological profile suggests that these compounds can serve as a cornerstone for medicinal chemists aiming to develop new drugs with improved efficacy and safety profiles. This underlines the versatility and potential of benzothiazepine derivatives in the pharmaceutical landscape (Dighe et al., 2015).
Synthetic Aspects and Biological Activities
Another area of significant interest is the synthesis and the broad range of biological activities offered by 1,4- and 1,5-benzodiazepines. These compounds are pivotal in medicinal chemistry due to their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Research has developed numerous synthetic methods for their preparation, underscoring the ongoing innovation in creating more effective and safer therapeutic agents. The synthetic versatility of benzodiazepines facilitates the exploration of their potential as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. This comprehensive review of their synthesis and pharmacological profile illustrates the critical role of benzodiazepines in addressing a wide range of health issues, showcasing their extensive applicability in modern medicine (Teli et al., 2023).
Wirkmechanismus
- GABA receptors are neurotransmitter receptors in the central nervous system (CNS) that modulate neuronal excitability. Activation of GABA receptors leads to inhibitory effects, resulting in sedation, anxiolysis (reduction of anxiety), anticonvulsant activity, and muscle relaxation .
Target of Action
Safety and Hazards
Quetiapine has several side effects. It can cause light-headedness, dizziness or fainting when getting up too quickly from a lying position . In some people, the drug causes confusion and decreased concentration, and increased suicidal thoughts within the first few months of taking the medicine . Some of the more serious side effects include seizures; uncontrollable movements of the legs, arms, tongue, lips or face; muscle stiffness; excessive sweating; irregular or fast heartbeat; rash; and difficulty breathing . There are also cases in which Quetiapine caused Neuroleptic Malignant Syndrome (NMS) which can lead to death if not treated .
Eigenschaften
IUPAC Name |
2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKYKGOAUIBMRR-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)
